
N-(4-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide” is a compound that contains an indole nucleus, which is a significant heterocyclic system found in natural products and drugs . Indole derivatives are important types of molecules that play a main role in cell biology . They have been used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Aplicaciones Científicas De Investigación
Pharmacological Applications
Research into ureido-acetamide derivatives has shown significant pharmacological properties, particularly as potent and selective non-peptide cholecystokinin-B (CCKB) receptor antagonists. These compounds demonstrate nanomolar affinity for CCKB receptors across various species and show promise as tools for exploring physiological functions related to these receptors. For example, studies have highlighted their roles in inhibiting gastric acid secretion and modulating neuronal firing in response to cholecystokinin-8 (CCK-8), suggesting potential applications in gastrointestinal and neurological disorders (Bertrand et al., 1994).
Synthetic and Structural Chemistry
In synthetic chemistry, chemoselective acetylation techniques have been optimized for compounds like N-(2-Hydroxyphenyl)acetamide, an intermediate in synthesizing antimalarial drugs. This process highlights the versatility and potential of acetamide derivatives in drug synthesis and the exploration of novel synthetic pathways (Magadum & Yadav, 2018).
Anticancer Drug Development
The synthesis and structure of acetamide derivatives have been directly linked to anticancer activity. For instance, molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has shown potential against cancer targets, suggesting a pathway for developing new anticancer drugs. This implies that similar compounds, including the one , could be synthesized and analyzed for anticancer properties, providing a basis for novel therapeutic agents (Sharma et al., 2018).
Bioactive Metabolites
Research into bioactive metabolites from marine actinobacteria has identified compounds like N-[2-(4-hydroxy-phenyl)ethyl]acetamide with cytotoxic activities against marine lifeforms, suggesting potential applications in biotechnology and pharmacology (Sobolevskaya et al., 2007). This exploration of natural compounds could inform the development of new drugs or bioactive agents.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One study mentions a similar compound that induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways could be related to the various biological activities mentioned earlier, such as antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure
Result of Action
As mentioned earlier, a similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit tubulin polymerization
Action Environment
It is known that the efficacy and stability of many compounds can be influenced by factors such as temperature, ph, and the presence of other substances . Therefore, these factors could potentially influence the action of this compound.
Propiedades
IUPAC Name |
N-[4-[(1-ethylindol-3-yl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-3-23-12-17(16-6-4-5-7-18(16)23)22-19(25)21-15-10-8-14(9-11-15)20-13(2)24/h4-12H,3H2,1-2H3,(H,20,24)(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCVUIIAZAJXAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


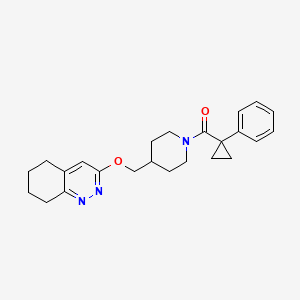
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2454646.png)
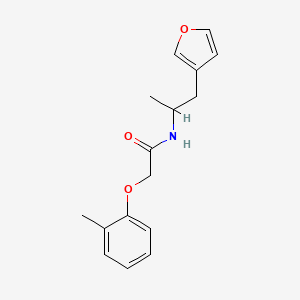
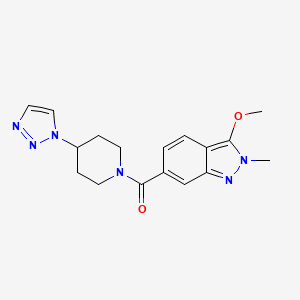

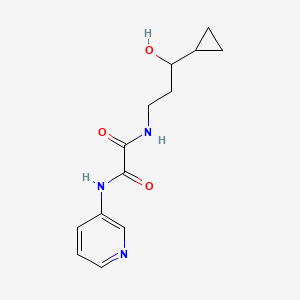
![N-(1,3-benzodioxol-5-ylmethyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}thio)acetamide](/img/structure/B2454655.png)
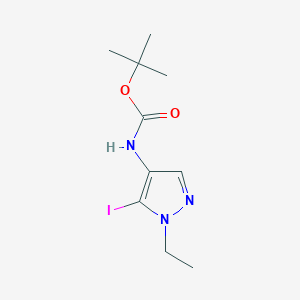

![(Z)-ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2454659.png)
![2-(2-(Dimethylamino)ethyl)-1-(3-isopropoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2454660.png)
![tert-butyl N-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate](/img/structure/B2454661.png)
![3-(4-chlorophenyl)-1-(2-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)